(2-morpholin-4-ium-4-ylcyclohexyl) N-(2-chloro-6-methylphenyl)carbamate;chloride
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Overview
Description
(2-morpholin-4-ium-4-ylcyclohexyl) N-(2-chloro-6-methylphenyl)carbamate;chloride: is a chemical compound with the molecular formula C18H26Cl2N2O3 and a molecular weight of 389.317 g/mol . This compound is also known by its IUPAC name, 2-Chloro-6-methylcarbanilic acid 2-morpholinocyclohexyl ester hydrochloride . It is used primarily in research and experimental applications .
Preparation Methods
The synthesis of (2-morpholin-4-ium-4-ylcyclohexyl) N-(2-chloro-6-methylphenyl)carbamate;chloride involves several steps. The key starting materials include 2-chloro-6-methylphenyl isocyanate and 2-morpholinocyclohexanol . The reaction typically proceeds through the formation of a carbamate linkage between the isocyanate and the alcohol under controlled conditions. Industrial production methods may involve the use of solvents and catalysts to optimize yield and purity .
Chemical Reactions Analysis
(2-morpholin-4-ium-4-ylcyclohexyl) N-(2-chloro-6-methylphenyl)carbamate;chloride: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using agents like or .
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like or .
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(2-morpholin-4-ium-4-ylcyclohexyl) N-(2-chloro-6-methylphenyl)carbamate;chloride: has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-morpholin-4-ium-4-ylcyclohexyl) N-(2-chloro-6-methylphenyl)carbamate;chloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors , thereby modulating their activity. The exact pathways and targets involved are still under investigation .
Comparison with Similar Compounds
(2-morpholin-4-ium-4-ylcyclohexyl) N-(2-chloro-6-methylphenyl)carbamate;chloride: can be compared with other similar compounds, such as:
- (2-morpholin-4-ium-4-ylcyclohexyl) N-(2,6-dimethylphenyl)carbamate;chloride
- (2-morpholin-4-ium-4-ylcyclohexyl) N-(2,4,6-trimethylphenyl)carbamate;chloride
- (2-morpholin-4-ium-4-ylcyclohexyl) N-(2,6-dichlorophenyl)carbamate;chloride
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The unique properties of This compound arise from the specific combination of the morpholine and chloro-methylphenyl groups, which confer distinct chemical and biological activities .
Properties
CAS No. |
29194-95-4 |
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Molecular Formula |
C18H26Cl2N2O3 |
Molecular Weight |
389.3 g/mol |
IUPAC Name |
(2-morpholin-4-ium-4-ylcyclohexyl) N-(2-chloro-6-methylphenyl)carbamate;chloride |
InChI |
InChI=1S/C18H25ClN2O3.ClH/c1-13-5-4-6-14(19)17(13)20-18(22)24-16-8-3-2-7-15(16)21-9-11-23-12-10-21;/h4-6,15-16H,2-3,7-12H2,1H3,(H,20,22);1H |
InChI Key |
CJVYQBIYTYGZKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)OC2CCCCC2[NH+]3CCOCC3.[Cl-] |
Origin of Product |
United States |
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